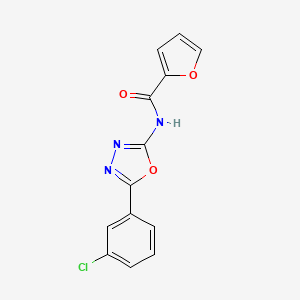

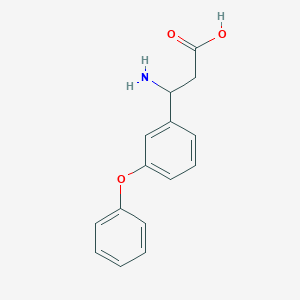

N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains several functional groups, including an oxadiazole ring, a furan ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the oxadiazole and furan rings, as well as the carboxamide group. These groups could potentially participate in various types of intermolecular interactions, such as hydrogen bonding and π-π stacking .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole and furan rings, as well as the carboxamide group. These groups are known to participate in various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and furan rings could potentially influence its solubility and stability .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of furan-2-yl[1,3,4]oxadiazole derivatives, including compounds similar to N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, has been a subject of research due to their significant biological and chemical properties. These compounds are synthesized from furan-2-carboxylic acid hydrazide, leading to derivatives with potential biological activities. The structural confirmation of these compounds is achieved through elemental analyses, IR, and 1H-NMR spectra, showcasing their thiol-thione tautomeric equilibrium (M. Koparır, A. Çetin, A. Cansiz, 2005).

Biological and Pharmacological Applications

Antimicrobial Activity : Derivatives of 1,3,4-oxadiazoles, synthesized from acylhydrazides and various reactants, exhibit significant antibacterial and antifungal activities. This is particularly true for compounds demonstrating remarkable activities against pathogens like Staphylococcus aureus and Escherichia coli (E. Jafari, Tahereh Mohammadi, A. Jahanian-Najafabadi, F. Hassanzadeh, 2017).

Antiplasmodial Activity : N-acylated furazan-3-amines have shown activity against Plasmodium falciparum strains. The nature of the acyl moiety significantly impacts the activity, with benzamides displaying promising results. These findings suggest the potential of these derivatives in malaria treatment, emphasizing the importance of the substitution pattern on the phenyl ring (Theresa Hermann et al., 2021).

Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, containing oxadiazol, pyrazole, isoxazole, and piperazine moieties, have been investigated for their anticancer and antiangiogenic properties. These compounds significantly reduce tumor volume and cell number, extending the lifespan of mice bearing Ehrlich Ascites Tumor (EAT). They also inhibit tumor-induced endothelial proliferation, highlighting their potential as anticancer therapy candidates (S. Chandrappa et al., 2010).

Chemical Properties and Reactivity

The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation showcases the chemical reactivity and the efficiency of synthesizing such compounds. This method offers advantages in yield, reaction rate, and simplicity compared to traditional synthesis methods (Li Zheng, 2004).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit spontaneous and evoked action potentials in sensory neurons , suggesting a potential mode of action for this compound.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , which could suggest a wide range of potential biochemical pathways affected by this compound.

Pharmacokinetics

It’s worth noting that similar compounds have been found to be soluble in dmso , which could suggest potential pharmacokinetic properties of this compound.

Result of Action

Similar compounds have been found to reduce behavioral measures of chronic pain , suggesting a potential result of this compound’s action.

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under specific conditions , suggesting that environmental factors could potentially influence the action of this compound.

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3/c14-9-4-1-3-8(7-9)12-16-17-13(20-12)15-11(18)10-5-2-6-19-10/h1-7H,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBMBOAUBIYMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577536.png)

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2577539.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2577543.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2577545.png)

![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)

![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)

![2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid](/img/structure/B2577555.png)

![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)